molecular formula C12H9N3O4 B107571 Bis(2-nitrophenyl)amine CAS No. 18264-71-6

Bis(2-nitrophenyl)amine

Cat. No. B107571
CAS RN: 18264-71-6
M. Wt: 259.22 g/mol
InChI Key: RENCFAVKFWOLJJ-UHFFFAOYSA-N
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Description

Bis(2-nitrophenyl)amine is a chemical compound that is not directly discussed in the provided papers. However, the papers do discuss various nitrophenyl compounds and their reactions, which can provide indirect insights into the properties and reactivity of bis(2-nitrophenyl)amine. For instance, the synthesis of 1,2-bis(4-nitrophenyl)-1H-benzo[f]chromen-3-amine involves nitrophenyl compounds and could suggest similar reactivity patterns for bis(2-nitrophenyl)amine .

Synthesis Analysis

The synthesis of related nitrophenyl compounds is described in several papers. For example, a one-pot three-component reaction involving 4-nitrophenyl acetonitrile is used to synthesize a derivative of 1,2-bis(4-nitrophenyl)-1H-benzo[f]chromen-3-amine, indicating that similar methods could potentially be applied to synthesize bis(2-nitrophenyl)amine . Additionally, the synthesis of bis(diisopropylphosphinomethyl)amine ligands is reported, which, while not directly related, suggests that bis(2-nitrophenyl)amine could also be synthesized through the reaction of amines with appropriate precursors .

Molecular Structure Analysis

The molecular structure of bis(2-nitrophenyl)amine is not directly reported, but the structure of bis(phenylalkyl)amines is studied, indicating that the molecular structure of bis(2-nitrophenyl)amine would likely feature two nitrophenyl groups attached to a central nitrogen atom . The importance of the phenolic OH group and the distance between aromatic rings in bis(phenylalkyl)amines suggests that similar structural features could be significant in bis(2-nitrophenyl)amine .

Chemical Reactions Analysis

The chemical reactivity of nitrophenyl compounds is explored in several papers. For instance, bis(4-nitrophenyl) thionocarbonates are studied for their reactivity with secondary amines, which could provide insights into the reactivity of bis(2-nitrophenyl)amine with similar nucleophiles . The reaction of bis[(2-chlorocarbonyl)phenyl] diselenide with amines to produce diphenyl diselenides with antimicrobial properties also suggests potential reactivity for bis(2-nitrophenyl)amine in forming biologically active compounds .

Physical and Chemical Properties Analysis

While the physical and chemical properties of bis(2-nitrophenyl)amine are not directly reported, the properties of related compounds can offer some insights. For example, the study of bis(phenyl) and bis(4-nitrophenyl) thionocarbonates provides information on the kinetics and mechanisms of reactions involving nitrophenyl groups, which could be relevant to understanding the behavior of bis(2-nitrophenyl)amine . The synthesis and structural analysis of bis((trifluoromethyl)sulfonyl)amine and related compounds highlight the importance of electron delocalization and bond lengths, which could be relevant to the electronic structure of bis(2-nitrophenyl)amine .

Scientific Research Applications

Synthesis and Antituberculosis Activity

A study by Warekar et al. (2017) highlights a novel approach for the synthesis of 1,2-bis(4-nitrophenyl)-1H-benzo[f]chromen-3-amine derivatives, catalyzed by p-toluenesulfonic acid. These synthesized compounds showed promising in vitro antitubercular activity against Mycobacterium tuberculosis, with one compound exhibiting significant effectiveness (Warekar et al., 2017).

Reactivity in Chemical Reactions

Castro et al. (1997) conducted a kinetic study on the reactions of bis(phenyl) and bis(4-nitrophenyl) thionocarbonates with secondary alicyclic amines and pyridines. This study provides insight into the reactivity and mechanism of these compounds in chemical processes (Castro et al., 1997).

Characterization of Diiron Complexes

Kurosaki et al. (2001) synthesized and characterized bis(mu-hydroxo)diiron(III) complexes of N-(4-nitro-2-hydroxy)phenylmethyl-N-(2-pyridylethyl)-N-(2-pyridylmethyl)amine, providing valuable data for the understanding of iron complexes in chemical research (Kurosaki et al., 2001).

Hydrolysis Studies in Micellar Solutions

Mirgorodskaya et al. (2000) investigated the hydrolysis of bis(p-nitrophenyl) methylphosphonate in the presence of primary aliphatic amines. This study enhances understanding of catalytic processes in micellar solutions, which is significant in chemical engineering (Mirgorodskaya et al., 2000).

Kinetic and Mechanism Studies

Castro et al. (2014) explored the kinetics and mechanism of the aminolysis of bis(4-nitrophenyl) carbonate, providing deeper insights into the reaction mechanisms of nitrophenyl derivatives (Castro et al., 2014).

Organometallic Complexes in Catalysis

Ghisolfi et al. (2014) described the preparation and characterization of nickel(II) complexes with bis(diphenylphosphino)(N-thioether)amine-type ligands. These complexes were used for catalytic ethylene oligomerization, demonstrating the application of bis(2-nitrophenyl)amine derivatives in catalysis (Ghisolfi et al., 2014).

Safety And Hazards

Bis(2-nitrophenyl)amine should be handled with personal protective equipment. It should not get in eyes, on skin, or on clothing. Ingestion and inhalation should be avoided. It should be stored in a dry, cool, and well-ventilated place under an inert atmosphere .

properties

IUPAC Name

2-nitro-N-(2-nitrophenyl)aniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H9N3O4/c16-14(17)11-7-3-1-5-9(11)13-10-6-2-4-8-12(10)15(18)19/h1-8,13H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RENCFAVKFWOLJJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)NC2=CC=CC=C2[N+](=O)[O-])[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H9N3O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30171313
Record name 2-Nitro-N-(2-nitrophenyl)aniline
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Molecular Weight

259.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Bis(2-nitrophenyl)amine

CAS RN

18264-71-6
Record name 2,2′-Dinitrodiphenylamine
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Record name 2-Nitro-N-(2-nitrophenyl)aniline
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Record name Bis(2-nitrophenyl)amine
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Record name 2-Nitro-N-(2-nitrophenyl)aniline
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Record name 2-nitro-N-(2-nitrophenyl)aniline
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
15
Citations
P Ręka, J Grolik, KM Stadnicka… - The Journal of …, 2023 - ACS Publications
Fourteen new 2,3-dialkoxyphenazine derivatives with two different alkoxy groups bearing R 1 and R 2 alkyl chains, defined as −CH 2 CH(CH 3 ) 2 and −(CH 2 ) n−1 CH 3 for n = 1, 2, 4, …
Number of citations: 6 pubs.acs.org
E Keskin, H Arslan - Journal of Molecular Structure, 2023 - Elsevier
The novel benzamide derivative NNN pincer type, N,N'-(azanediylbis(2,1-phenylene))bis(3-chlorobenzamide) (H 3 L), was synthesized from bis(2-nitrophenyl)amine starting material. …
Number of citations: 2 www.sciencedirect.com
CD Bain, JM Bayne, DS Bohle… - Canadian Journal of …, 2014 - cdnsciencepub.com
1-(2-Nitrophenyl)-1-phenylamine and methyl 4-((2-nitrophenyl)amino)benzoate have been transformed into their corresponding urea derivatives through the action of chlorosulfonyl …
Number of citations: 2 cdnsciencepub.com
E Keskin, E Turunc, H Arslan - Polyhedron, 2022 - Elsevier
The pincer type new benzamide derivative ligands; N,N'-(2,2′-azenidiil-bis(2,1-phenylene))bis(2-methylbenzamide) (H 3 L 1 ), N,N'-(2,2′-azenidiil-bis(2,1-phenylene))bis(3-…
Number of citations: 4 www.sciencedirect.com
IS Aydogdu, I Gumus, H Arslan - European Journal of Chemistry, 2019 - eurjchem.com
The vibrational frequencies, atomic charges and the related properties of the 2,2,2-trichloro- N , N - bis (2-(2,2,2-trichloroacetamido)phenyl)acetamide (H 2 L NNN ) were investi-gated …
Number of citations: 3 www.eurjchem.com
AS Polat, I Gumus, H Arslan - European Journal of Chemistry, 2019 - eurjchem.com
The title molecule, N,N' -(azanediyl bis (2,1-phenylene)) bis (2-chloropropanamide) (L NNN ) was synthesized and characterized by means of Hirshfeld surface analysis and vibrational (…
Number of citations: 3 eurjchem.com
E Aslantatar, SK Sharma, O Villanueva… - Turkish Journal of …, 2021 - journals.tubitak.gov.tr
The molecular structure of bis (2-isobutyrylamidophenyl) amine (H3LNNN) has been determined from single-crystal X-ray diffraction data. The crystal packing of H3LNNN is governed …
Number of citations: 5 journals.tubitak.gov.tr
SK Sahoo, B Harfmann, L Ai, Q Wang… - Inorganic …, 2023 - ACS Publications
The tripodal compounds [(TMG 3 trphen)M II –solv](PF 6 ) 2 (M = Mn, Fe, Co; solv = MeCN, DMF) and bipodal analogues [(TMG 2 biphen)M II (NCMe) x ](PF 6 ) 2 (x = 3 for Mn, Fe; x = 2 …
Number of citations: 3 pubs.acs.org
DF Swearer - 2014 - core.ac.uk
The sum of this thesis focuses on the development of organic and organicinorganic hybrid systems for optoelectronic, photovoltaic, and carbon sequestration applications. Within, two …
Number of citations: 0 core.ac.uk
GT Cleveland - 2021 - dspace.mit.edu
Trivalent phosphorus compounds are ubiquitous throughout synthesis, with applications ranging from ligands in transition metal chemistry to mediating organic transformations. Their …
Number of citations: 0 dspace.mit.edu

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